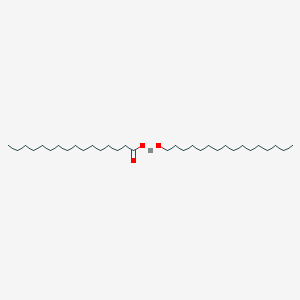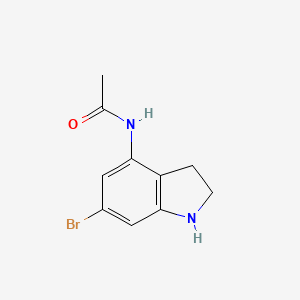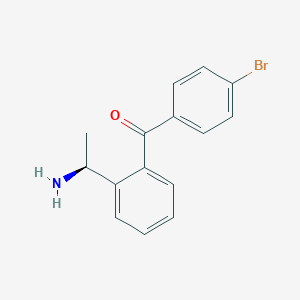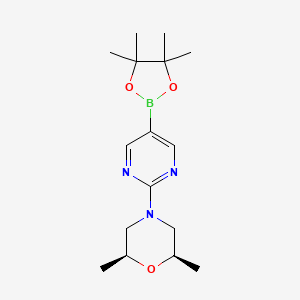
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine is an organic compound with a complex structure It features a morpholine ring substituted with dimethyl groups and a pyrimidinyl group, which is further functionalized with a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine typically involves multiple steps. One common approach includes:
Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring is constructed through cyclization reactions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group is attached through nucleophilic substitution reactions.
Functionalization with Dioxaborolane:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidinyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidinyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of advanced polymers and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The pyrimidinyl group can interact with nucleic acids and proteins, potentially disrupting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
The unique combination of the morpholine ring, dimethyl groups, pyrimidinyl group, and dioxaborolane moiety gives rel-(2R,6S)-2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine distinct chemical properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C16H26BN3O3 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
(2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C16H26BN3O3/c1-11-9-20(10-12(2)21-11)14-18-7-13(8-19-14)17-22-15(3,4)16(5,6)23-17/h7-8,11-12H,9-10H2,1-6H3/t11-,12+ |
Clé InChI |
CMHFGRRZFHAJKV-TXEJJXNPSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C[C@H](O[C@H](C3)C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CC(OC(C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


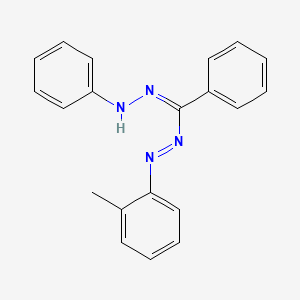
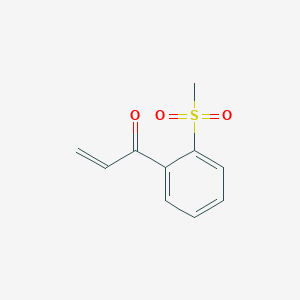
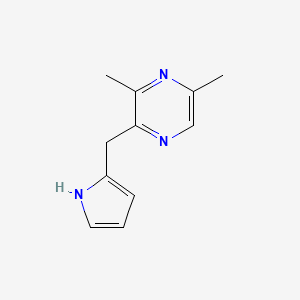
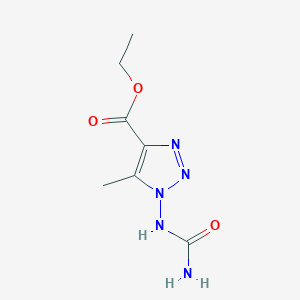
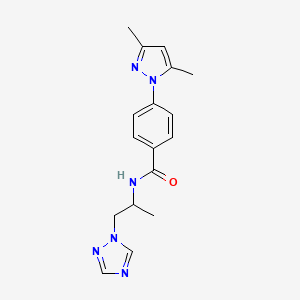
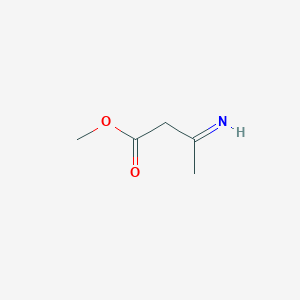
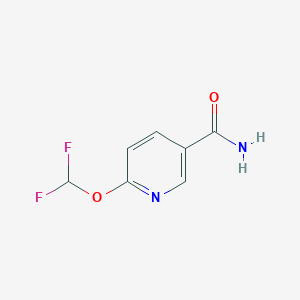
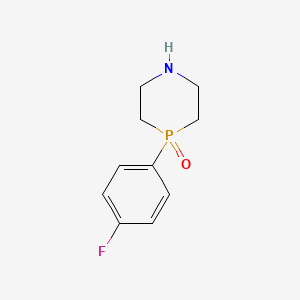
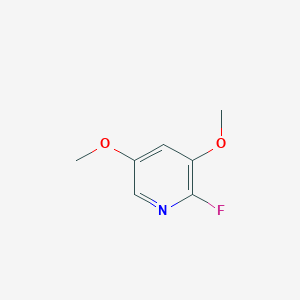
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
